molecular formula C22H16O6 B2669031 (Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate CAS No. 622803-43-4

(Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate

Cat. No.: B2669031
CAS No.: 622803-43-4
M. Wt: 376.364
InChI Key: PYFVOLRJNMNMFW-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a useful research compound. Its molecular formula is C22H16O6 and its molecular weight is 376.364. The purity is usually 95%.
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Scientific Research Applications

Renewable Materials and Polymer Synthesis

Research has demonstrated the utility of furan derivatives in the production of biobased materials. For instance, silica molecular sieves containing Lewis acid centers have been shown to catalyze Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors, a key component in the synthesis of renewable polyethylene terephthalate (PET) (Pacheco et al., 2015). Additionally, fully bio-based benzoxazine monomers synthesized from furfurylamine have implications in creating new polymeric materials with enhanced thermal properties, demonstrating the potential of furan derivatives in polymer chemistry (Wang et al., 2012).

Organic Synthesis and Catalysis

Furan derivatives engage in various organic transformations. For example, the ammoxidation of xylene over specific catalysts has been studied, highlighting the role of furan derivatives in modifying reaction pathways and end products (Niwa et al., 1981). Furthermore, palladium-catalyzed syntheses involving furan compounds have led to the creation of specific methylidene derivatives, showcasing the versatility of furan derivatives in facilitating complex organic syntheses (Rossi et al., 2000).

Renewable Aromatics and Chemical Engineering

Research also focuses on the production of renewable aromatics from biomass-derived furans. The synthesis of benzoic acid via Diels–Alder and dehydration reactions of furan with acrylic acid has been reported, underlining the significance of furan derivatives in the generation of valuable aromatic compounds from renewable resources (Mahmoud et al., 2015). The coupling conversion of bio-derived furans with methanol over ZSM-5 has been proposed as a method to enhance aromatic production, demonstrating a synergistic effect that significantly increases aromatic yields (Zheng et al., 2014).

Properties

IUPAC Name

methyl 4-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-25-22(24)15-6-4-14(5-7-15)13-27-17-8-9-18-19(11-17)28-20(21(18)23)12-16-3-2-10-26-16/h2-12H,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVOLRJNMNMFW-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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